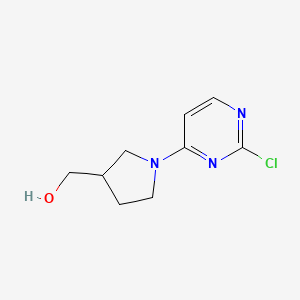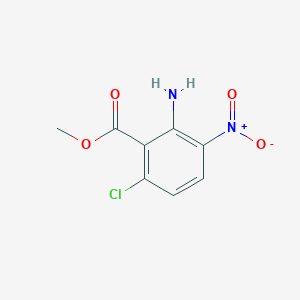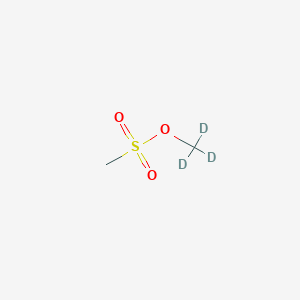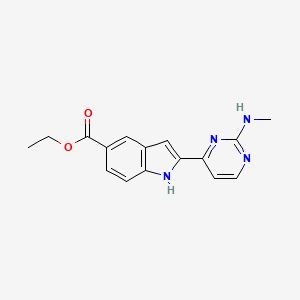
2-Octyl-1,3,6,2-dioxazaborocane
Overview
Description
Preparation Methods
2-Octyl-1,3,6,2-dioxazaborocane can be synthesized through the reaction of aryl- or methylboronic acids with dialkanolamines . The synthetic route involves the treatment of (Me₂NCH₂CH₂O)₃B with MeN(CH₂CH₂OH)(CH₂CPh₂OH), resulting in the formation of 2-[2-(dimethylamino)ethoxy]-1,3,6,2-dioxazaborocane . Another method involves the reaction of bis(trimethylsilyl) ethers of the corresponding dialkanolamines with BF₃·Et₂O . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Octyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aryl- or methylboronic acids, dialkanolamines, and BF₃·Et₂O . The major products formed from these reactions are typically other boron-containing compounds with different substituents . For example, the reaction with arylboronic acids can produce 2-fluoro-1,3,6,2-dioxazaborocanes .
Scientific Research Applications
2-Octyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other boron-containing compounds . In medicine, it is being explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment . In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Octyl-1,3,6,2-dioxazaborocane involves the formation of a B←N transannular interaction, which is a coordination bond between the boron and nitrogen atoms . This interaction is crucial for the compound’s stability and reactivity . The molecular targets and pathways involved in its mechanism of action are still being studied, but it is believed that the compound’s unique structure allows it to interact with various biological molecules and pathways .
Comparison with Similar Compounds
2-Octyl-1,3,6,2-dioxazaborocane is unique compared to other similar compounds due to its specific structural properties and reactivity . Similar compounds include other 1,3,6,2-dioxazaborocanes with different substituents, such as 2-fluoro-1,3,6,2-dioxazaborocane and 2-[2-(dimethylamino)ethoxy]-1,3,6,2-dioxazaborocane . These compounds share similar structural features but differ in their reactivity and applications .
Properties
IUPAC Name |
2-octyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BNO2/c1-2-3-4-5-6-7-8-13-15-11-9-14-10-12-16-13/h14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPPRVTIAPGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856578 | |
| Record name | 2-Octyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96508-56-4 | |
| Record name | 2-Octyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)
![{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidin-3-yl}methanol](/img/structure/B1429531.png)




![2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1429538.png)







